molecular formula C7H3BrCl2O2 B13697930 2-Bromo-3,6-dichlorobenzoic acid

2-Bromo-3,6-dichlorobenzoic acid

Cat. No.: B13697930
M. Wt: 269.90 g/mol
InChI Key: KFLUTCAOJQCWQG-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichlorobenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C7H3BrCl2O2. This compound features a benzene ring substituted with bromine and chlorine atoms at the 2nd, 3rd, and 6th positions, respectively, and a carboxylic acid group at the 1st position. It is a white to off-white crystalline solid, commonly used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichlorobenzoic acid typically involves the chlorination of 2-bromobenzoic acid. The process can be carried out under the following conditions:

    Chlorination Reaction: 2-Bromobenzoic acid is subjected to chlorination in the presence of chlorosulfonic acid or concentrated sulfuric acid as the catalyst.

    Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-dichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce carboxylates and alcohols, respectively .

Scientific Research Applications

2-Bromo-3,6-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the benzene ring influence its reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 2-Bromo-3,5-dichlorobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 3,6-Dichlorosalicylic acid

Comparison: 2-Bromo-3,6-dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. The presence of bromine and chlorine atoms at the 2nd, 3rd, and 6th positions imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 2-Bromo-3,5-dichlorobenzoic acid has a different substitution pattern, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

2-bromo-3,6-dichlorobenzoic acid

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)

InChI Key

KFLUTCAOJQCWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)Br)Cl

Origin of Product

United States

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